1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Neuroscience GABA transporter pharmacology In vitro uptake assays

Researchers requiring concurrent inhibition of multiple GABA transporter subtypes without postsynaptic receptor cross-reactivity face limited options among commercial GABA uptake inhibitors. 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (guvacine) directly addresses this gap. • Broad-spectrum GAT blockade: IC50 values of 39 μM (rGAT-1), 58 μM (rGAT-2), 119 μM (hGAT-3), enabling cumulative GABA uptake assessment in neuronal-glial co-cultures. • Zero GABAA receptor affinity: Verified by radioligand binding assays-no displacement of [3H]GABA or [3H]muscimol-ensuring observed effects stem exclusively from transporter inhibition. • Established pharmacophore: The core scaffold supports lipophilic derivatization (N-alkylation) achieving sub-μM IC50 improvements, offering an alternative SAR trajectory to nipecotic acid-based optimization.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 498-98-6
Cat. No. B1200670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
CAS498-98-6
Synonyms4,5-dehydropipecolic acid
4,5-dehydropipecolic acid, (+-)-isomer
4,5-dehydropipecolic acid, (S)-isome
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C=CCNC1C(=O)O
InChIInChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)
InChIKeyYCQPUTODZKESPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guvacine: GABA Transporter Inhibitor Overview


1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid, commonly known as guvacine, is a cyclic amino acid and natural alkaloid found in the nut of Areca catechu (betel nut) [1]. It functions as a specific competitive inhibitor of high-affinity γ-aminobutyric acid (GABA) uptake, binding directly to the GABA transporter (GAT) carrier site without appreciable affinity for GABA postsynaptic receptors [2]. As a hydrophilic GABA mimetic, guvacine serves as the foundational scaffold for multiple lipophilic derivatives with enhanced blood-brain barrier penetration and therapeutic potential [3].

GABA transporter (GAT-1,2,3) inhibition research
Natural alkaloid scaffold for CNS-penetrant derivative design
Hydrophilic, for in vitro transporter pharmacology studies

Guvacine: Why Generic Substitution Fails


Generic substitution among GABA uptake inhibitors is precluded by substantial divergence in transporter subtype selectivity profiles, blood-brain barrier permeability, and receptor cross-reactivity. Guvacine exhibits a distinct IC50 hierarchy across cloned GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) that differs markedly from both nipecotic acid and lipophilic clinical candidates such as tiagabine and NNC-711 [1]. Furthermore, the unmodified guvacine scaffold lacks the lipophilic N-substituents required for oral bioavailability and CNS penetration—a limitation that necessitates prodrug esterification or derivative synthesis for in vivo applications, whereas tiagabine and NNC-711 are inherently brain-penetrant [2]. Unlike the structurally related GABAA agonist isoguvacine, guvacine demonstrates no detectable affinity for GABAA receptor sites, a critical distinction that prevents unintended postsynaptic modulation [3]. These quantitative and qualitative divergences render simple replacement invalid without experimental validation.

Transporter subtype profile
Guvacine’s broader GAT-2/3 inhibition may not match nipecotic acid or tiagabine subtype selectivity.
Blood-brain barrier permeability
Guvacine is hydrophilic; direct CNS studies require derivative synthesis, unlike lipophilic tiagabine.
GABAA receptor cross-reactivity
Isoguvacine (isomer) activates GABAA receptors; guvacine does not, preventing simple isomer substitution.

Guvacine: Quantitative Differentiation Evidence


GAT-2 and GAT-3 Divergence vs. Nipecotic Acid

In rat brain slice preparations, guvacine and nipecotic acid exhibit equivalent potency as competitive inhibitors of high-affinity GABA uptake, with reported Ki values of 14 ± 4 µM for guvacine and 113 µM for nipecotic acid in the same assay system [1]. However, when evaluated against cloned rat GABA transporter subtypes, guvacine displays IC50 values of 39 µM (GAT-1), 58 µM (GAT-2), and 378 µM (GAT-3), whereas nipecotic acid demonstrates a different subtype profile with reported IC50 values of approximately 106 µM for GAT-3 [2]. This divergence in GAT-2 and GAT-3 potency indicates that the two scaffolds interact differently with non-GAT-1 transporter isoforms.

GAT-2/3 Selectivity vs Nipecotic Acid
Head-to-head
rGAT-3 IC50 378 µM (Guvacine) vs 106 µM (Nipecotic acid); similar Ki in brain slices
Subtype selectivity context may differ from total uptake data
Based on cloned rat transporters; tissue-level inhibition may be comparable
Neuroscience GABA transporter pharmacology In vitro uptake assays

GAT-1 Potency and Subtype Coverage vs. Tiagabine

Against the cloned human GAT-1 transporter—the primary target for antiepileptic therapy—the lipophilic derivative tiagabine exhibits an IC50 of 0.07 µM, whereas unmodified guvacine shows an IC50 of 39 µM at rat GAT-1 and 14 µM at human GAT-1 [1][2]. This represents a 557-fold potency advantage for tiagabine at the human ortholog. Crucially, tiagabine demonstrates extreme selectivity for GAT-1 with negligible activity at GAT-2, GAT-3, and BGT-1, while guvacine retains measurable inhibition across multiple subtypes, including GAT-2 (IC50 = 58 µM) and GAT-3 (IC50 = 119–378 µM) [2][3]. Thus, guvacine offers broader subtype coverage for pan-GAT inhibition studies, whereas tiagabine is the preferred tool for GAT-1-selective pharmacological interrogation.

GAT-1 Potency vs Tiagabine
Cross-study comparable
hGAT-1 IC50 0.07 µM (Tiagabine) vs 14 µM (Guvacine); guvacine retains GAT-2/3 activity
GAT-1-selective vs pan-GAT research tool context differs
Tiagabine 557-fold more potent at hGAT-1; guvacine for multi-subtype profiling
Drug discovery GAT-1 selectivity Antiepileptic agents

Guvacine vs. Arecaidine: GABA Uptake Inhibition Potency

Among the structurally related betel nut alkaloids, guvacine demonstrates markedly superior potency as a GABA uptake inhibitor relative to its N-methyl congener arecaidine. In rat brain slice experiments with 15-minute pre-incubation, guvacine achieved 50% inhibition at 8 µM, while arecaidine required 122 µM—a 15.7-fold difference in potency [1]. Kinetic analysis of competitive inhibition yielded a slope inhibition constant (Ki) of 14 ± 4 µM for guvacine versus 141 ± 38 µM for arecaidine [1]. Both compounds act as substrate-competitive inhibitors that are transported intracellularly during pre-incubation, but the quantitative disparity in affinity for the GABA carrier establishes guvacine as the more potent tool compound for in vitro GABA uptake studies.

Guvacine vs Arecaidine Potency
Head-to-head
IC50 8 µM (Guvacine) vs 122 µM (Arecaidine); Ki 14 vs 141 µM
Reported potency difference may support guvacine selection for uptake inhibition
Rat brain slice pre-incubation; 15.7-fold IC50 ratio
Betel nut alkaloids Competitive inhibition kinetics GABA uptake

Orally-Active Guvacine Derivatives via N-Alkylation

The introduction of lipophilic N-substituents onto the guvacine scaffold transforms the parent compound—which lacks oral bioavailability and CNS penetration—into potent, orally-active anticonvulsant agents with in vitro IC50 values below 1 µM for GABA uptake inhibition [1]. Specific benzhydrol ether-containing guvacine derivatives (compounds 37, 43, and 44 in Table IV/V of the original study) achieved IC50 < 1 µM, representing a >39-fold potency enhancement over the parent guvacine scaffold [1]. The diheteroarylvinyloxy analogue of tiagabine—derived from the guvacine/nipecotic acid pharmacophore—exhibits a 5-fold greater potency than tiagabine itself [2]. This derivative potential positions guvacine as a privileged starting scaffold for GAT-1 inhibitor optimization programs, whereas nipecotic acid-derived analogs (e.g., tiagabine) have already yielded clinically approved agents.

N-Alkyl Derivative Optimization
Class-level inference
Derivatives IC50 39-fold improvement over parent guvacine)
Scaffold derivatization context supports lead optimization
In vitro synaptosomal uptake; in vivo validation required
Medicinal chemistry Structure-activity relationship Prodrug design

GABAA Receptor Affinity Absence vs. Isoguvacine

Unlike the structurally related isomer isoguvacine, which acts as a specific GABAA receptor agonist, guvacine shows no detectable affinity for GABAA receptor binding sites in radioligand displacement assays [1][2]. This complete absence of postsynaptic activity ensures that experimental observations of guvacine's effects can be attributed solely to GABA transporter inhibition and elevated extracellular GABA levels, without confounding contributions from direct receptor agonism. In contrast, isoguvacine activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit-containing GABAA receptors in FLIPR assays, producing direct chloride conductance changes . This binary functional divergence between guvacine (pure uptake inhibition) and isoguvacine (direct agonism) underscores the critical importance of precise compound identity.

GABAA Affinity vs Isoguvacine
Head-to-head
No detectable GABAA binding (Guvacine) vs direct GABAA agonism (Isoguvacine)
Transporter-specific research context without receptor confound
Radioligand binding and FLIPR assays
Receptor selectivity GABA pharmacology Electrophysiology

Guvacine: Optimal Research Applications


Pan-GAT Inhibition with Broad Subtype Coverage

Guvacine is optimally deployed in experiments requiring concurrent inhibition of GAT-1, GAT-2, and GAT-3 subtypes without extreme selectivity. At concentrations of 100–500 µM, guvacine achieves substantial blockade across multiple transporters (IC50 values: 39 µM rGAT-1, 58 µM rGAT-2, 119 µM hGAT-3), enabling assessment of cumulative GABA uptake contributions in complex neuronal-glial co-cultures [1]. This contrasts with tiagabine, which is inactive at GAT-2 and GAT-3, and nipecotic acid, which displays distinct subtype selectivity. The compound's lack of GABAA receptor activity ensures that observed effects stem exclusively from elevated extracellular GABA acting on endogenous receptors [2].

Lipophilic GAT-1 Inhibitor Scaffold Optimization

The guvacine core structure serves as an established pharmacophore for generating potent, orally-bioavailable GABA uptake inhibitors through N-alkylation with lipophilic moieties. Structure-activity relationship studies demonstrate that benzhydrol ether-containing guvacine derivatives achieve IC50 values below 1 µM—a >39-fold improvement over the parent scaffold—with several compounds progressing to advanced preclinical evaluation [3]. This derivative pathway offers medicinal chemists an alternative SAR trajectory distinct from nipecotic acid-based optimization, which has already produced the clinically approved agent tiagabine.

Brain Slice Electrophysiology: GABA Uptake Inhibition

In rat cortical and cerebellar slice preparations, guvacine acts as a substrate-competitive GABA uptake inhibitor with a Ki of 14 ± 4 µM when pre-incubated for 15 minutes prior to GABA application [4]. This property enables precise manipulation of extracellular GABA tone during patch-clamp recordings of inhibitory postsynaptic currents (IPSCs). The compound's 15.7-fold potency advantage over arecaidine (IC50 8 µM vs 122 µM) makes it the preferred betel nut-derived alkaloid for achieving robust uptake blockade at lower concentrations, reducing non-specific effects and preserving slice viability during extended recordings [4].

Transporter Studies Without GABAA Receptor Confounds

Guvacine's complete absence of GABAA receptor affinity—verified through radioligand binding assays showing zero displacement of [3H]GABA or [3H]muscimol from synaptic membranes—renders it an ideal tool for isolating presynaptic transporter mechanisms [2]. In experiments investigating sodium-dependent GABA uptake kinetics, reverse transport, or transporter stoichiometry, guvacine can be applied at high concentrations (up to 1 mM) without inadvertently activating postsynaptic chloride conductances that would otherwise confound interpretation. This selectivity profile distinguishes guvacine from the isomeric compound isoguvacine, which is a direct GABAA agonist .

Application
Selection Property
Validation Focus
Multi-subtype GABA uptake studies
GAT-1, GAT-2, GAT-3 inhibition profile
Confirm transporter coverage in target cell model
GAT-1 inhibitor lead optimization
Guvacine pharmacophore scaffold
Verify N-alkylation SAR and oral bioavailability
Brain slice electrophysiology of GABA uptake
Substrate-competitive uptake inhibition
Validate uptake blockade with IPSC recordings
Presynaptic GABA transporter mechanism studies
Absence of GABAA receptor activity
Confirm lack of postsynaptic receptor activation
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